4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol
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Overview
Description
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol is an organic compound that features a benzodioxole moiety, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using an appropriate ethynyl precursor.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane moiety.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the ethynyl and hydroxyl groups.
Myristicin: Contains a similar benzodioxole moiety but with different substituents.
Safrole: Another benzodioxole derivative with distinct substituents.
Uniqueness
4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
673477-45-7 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-[2-(6-methoxy-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12O5/c1-19-14-8-16-15(20-9-21-16)6-11(14)3-2-10-4-5-12(17)7-13(10)18/h4-8,17-18H,9H2,1H3 |
InChI Key |
USDDXAWUEQICOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C#CC3=C(C=C(C=C3)O)O)OCO2 |
Origin of Product |
United States |
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